REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][c:10]3[c:15]([c:16]([OH:18])[n:17]2)[CH2:14][CH2:13][CH2:12][CH2:11]3)[cH:6][cH:7]1.[OH2:19].[P:20]([Cl:21])([Cl:22])([Cl:23])=[O:24]>>[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][c:10]3[c:15]([c:16]([Cl:22])[n:17]2)[CH2:14][CH2:13][CH2:12][CH2:11]3)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1nc(-c2ccc(Cl)cc2)nc2c1CCCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Clc1ccc(-c2nc(Cl)c3c(n2)CCCC3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |